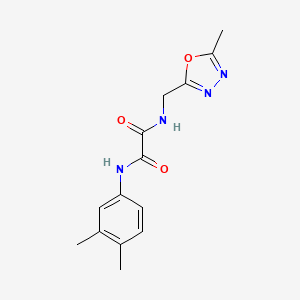
N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide, also known as DMOX, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. DMOX is a derivative of oxalamide and has been synthesized using various methods.
Applications De Recherche Scientifique
Ring-Fission and C–C Bond Cleavage Reactions : Jäger et al. (2002) studied a related compound, which underwent ring fission of the oxadiazole system, revealing insights into possible chemical reactions and mechanisms involving compounds like N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide (Jäger et al., 2002).
Synthesis and Antimicrobial Activities : Al-Wahaibi et al. (2021) reported on the synthesis and antimicrobial activities of 1,3,4-oxadiazole N-Mannich bases, a category to which the compound belongs. This study provides insights into the antimicrobial potential of such compounds (Al-Wahaibi et al., 2021).
Copper-Catalyzed Coupling Reactions : Chen et al. (2023) explored the use of a related oxalamide in copper-catalyzed coupling reactions. This implies potential applications of this compound in catalysis or organic synthesis (Chen et al., 2023).
Optical Properties in Polymeric Materials : Manjunatha et al. (2009) investigated the optical properties of a polymer derived from a compound structurally similar to the one , indicating its potential use in photonic devices due to its optical characteristics (Manjunatha et al., 2009).
Anticancer Activities : Ahsan et al. (2014) synthesized and evaluated the anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Their findings suggest that compounds similar to this compound might exhibit anticancer properties (Ahsan et al., 2014).
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-4-5-11(6-9(8)2)16-14(20)13(19)15-7-12-18-17-10(3)21-12/h4-6H,7H2,1-3H3,(H,15,19)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFBKPTVPCOXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=NN=C(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
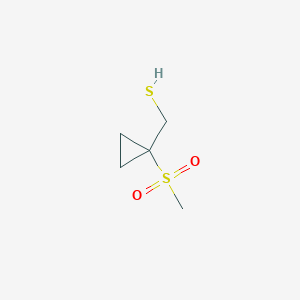
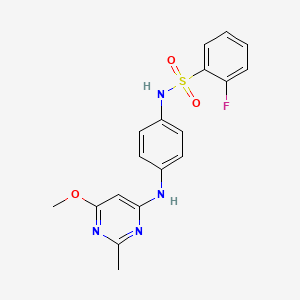
![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2353954.png)
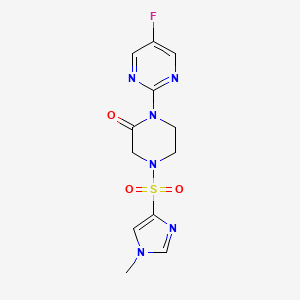
![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)

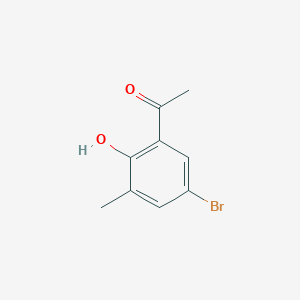
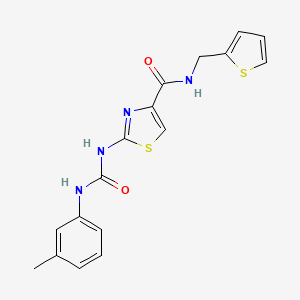
![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)
